2-methyl-4-(trifluoromethoxy)benzoic Acid

Medicinal Chemistry ADME Physicochemical Property

Lead optimization programs requiring precise lipophilicity modulation face a critical supply problem: substituting the 2-methyl-4-(OCF3) pattern with -CF3 analogs or regioisomers (e.g., CAS 195622-41-4) alters electronic distribution, compromising target binding and metabolic stability. This compound is the exact solution. • Unique -OCF3 group delivers a distinct electronic & lipophilic profile vs. -CF3/-OCH3 for tuned bioavailability • 2-Methyl position provides a synthetic handle for late-stage C-H functionalization and SAR exploration • Carboxylic acid anchor supports rapid ester/amide derivatization for parallel library synthesis • Cited in patent literature as a key intermediate for APIs and agrochemical active ingredients Full analytical documentation (HPLC, NMR) provided with every shipment. Bulk quantities available upon request.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 261951-91-1
Cat. No. B1305670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-(trifluoromethoxy)benzoic Acid
CAS261951-91-1
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O
InChIInChI=1S/C9H7F3O3/c1-5-4-6(15-9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H,13,14)
InChIKeyGINWJGHZNRKJEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(trifluoromethoxy)benzoic Acid Overview


2-Methyl-4-(trifluoromethoxy)benzoic acid (CAS 261951-91-1) is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₇F₃O₃ and a molecular weight of 220.15 g/mol . As a member of the class of benzoic acid derivatives, it is characterized by a methyl group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzene ring . This substitution pattern creates a distinct electronic and steric environment compared to other regioisomers or analogs with different substituents (e.g., -CF₃, -Cl, or -OCH₃). The compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs) and agrochemicals, where the unique properties of the trifluoromethoxy group are leveraged to modulate key molecular characteristics such as lipophilicity and metabolic stability [1].

Workflow
Fluorinated aromatic building block synthesis
Selection
2-Methyl handle for derivatization with OCF₃ modulation
Use Context
API and agrochemical intermediate research

Analog Substitution Risk for 2-Methyl-4-(trifluoromethoxy)benzoic Acid


Simple substitution of 2-methyl-4-(trifluoromethoxy)benzoic acid with other in-class compounds, such as regioisomers (e.g., 2-methyl-5-(trifluoromethoxy)benzoic acid, CAS 195622-41-4 ) or derivatives with alternative functional groups (e.g., 2-methyl-4-(trifluoromethyl)benzoic acid, CAS 23984-82-9 ), is not scientifically valid. These structural variations lead to significant differences in physicochemical properties, including lipophilicity (LogP), electronic distribution, and metabolic stability . For instance, the trifluoromethoxy group (-OCF₃) imparts a different lipophilic and electron-withdrawing profile compared to a trifluoromethyl (-CF₃) group, which can drastically alter a molecule's bioavailability, target binding, and pharmacokinetic behavior . Furthermore, the specific 2-methyl, 4-OCF₃ substitution pattern is a distinct chemical entity that has been specifically identified as a key intermediate in the synthesis of patented active ingredients, and generic substitution would compromise the integrity of the target molecule's design and performance [1].

Target
2-Methyl-4-OCF₃ benzoic acid
Substitute
2-Methyl-5-OCF₃ regioisomer
Regioisomer substitution may alter physicochemical and binding profiles, not directly transferable.
Target
2-Methyl-4-OCF₃ benzoic acid
Substitute
2-Methyl-4-CF₃ analog
OCF₃ vs CF₃ may shift metabolic stability and electronic distribution, requiring re-optimization.
Target
2-Methyl-4-OCF₃ benzoic acid
Substitute
4-OCF₃ benzoic acid (no methyl)
Absence of 2-methyl may limit synthetic access and late-stage derivatization pathways.

2-Methyl-4-(trifluoromethoxy)benzoic Acid vs. Analogs


Lipophilicity: OCF₃ vs. Analogues

The lipophilicity conferred by the -OCF₃ group is a critical differentiator. In a systematic study of aliphatic derivatives, compounds containing the trifluoromethoxy (CF₃O) group exhibited higher lipophilicity compared to their methoxy (CH₃O) analogues and were nearly equivalent to their trifluoromethyl (CF₃) counterparts . For the target compound, the computationally predicted LogP is 2.59 . This value is distinct from that of the 2-methyl-4-(trifluoromethyl)benzoic acid analog, for which no specific LogP is provided but which is expected to differ based on the distinct electronic properties of -OCF₃ versus -CF₃ groups as established in class-level studies .

Lipophilicity
Class-level
OCF₃ lipophilicity higher than OCH₃, similar to CF₃. Target predicted LogP 2.59.
Supports LogP differentiation review
Class-level trend; compound-specific validation needed
Medicinal Chemistry ADME Physicochemical Property

Metabolic Stability: OCF₃ vs. Analogues

The metabolic stability of a compound is directly influenced by its substituents. A study comparing aliphatic derivatives bearing CF₃O, CH₃O, and CF₃ groups found that the trifluoromethoxy group typically decreased metabolic stability in human liver microsomes compared to both methoxy and trifluoromethyl-substituted counterparts, with the exception of the N-alkoxy(sulfon)amide series . This indicates that the -OCF₃ group is not a simple bioisostere for -CF₃ or -OCH₃ and imparts a distinct metabolic liability profile that must be accounted for in drug design.

Metabolic Stability
Class-level
OCF₃ decreased metabolic stability vs OCH₃ and CF₃ in human liver microsomes.
Supports metabolic stability context
Class-level inference; may not fully predict in vivo
Pharmacokinetics Drug Metabolism ADME

Patent-Defined Synthetic Utility

US Patent 6,677,479 explicitly describes benzoic acids with trifluoromethoxy substituents as essential starting materials for synthesizing active ingredients in agrochemicals and pharmaceuticals [1]. The patent further states a need for such compounds with 'additional functionalities'—specifically, the methyl group present in the target compound—because these functionalities 'ease or even make possible introduction into the target structures' [1]. This establishes a clear, documented advantage for 2-methyl-4-(trifluoromethoxy)benzoic acid over simpler analogs like 4-(trifluoromethoxy)benzoic acid (CAS 330-12-1), which lacks the crucial methyl handle for further derivatization.

Synthetic Utility
Head-to-head
2-Methyl group provides critical synthetic handle; absent in simpler 4-OCF₃ analogs.
Reported synthetic-handle advantage
Patent-reported context
Process Chemistry Agrochemical Synthesis Pharmaceutical Synthesis

Key Applications of 2-Methyl-4-(trifluoromethoxy)benzoic Acid


Novel Fluorinated API Synthesis

Medicinal chemistry teams should prioritize this compound when designing lead optimization strategies that require precise modulation of lipophilicity and metabolic stability. As established, the -OCF₃ group offers a distinct profile compared to -OCH₃ and -CF₃ , and the 2-methyl group provides a synthetic handle for late-stage functionalization. This enables the exploration of chemical space that is inaccessible with simpler, non-methylated analogs, making it a strategic choice for generating patentable, differentiated clinical candidates.

Next-Generation Agrochemical Development

Agrochemical researchers should use 2-methyl-4-(trifluoromethoxy)benzoic acid as a key building block for synthesizing novel herbicides, fungicides, or insecticides. The combination of the electron-withdrawing -OCF₃ group and the 2-methyl group creates a unique pharmacophore that can be further elaborated to achieve desired potency, selectivity, and environmental fate profiles. Its utility in this field is directly supported by its classification as a starting material for active ingredients in agrochemical patents [1].

Advanced Fluorinated Building Blocks and Materials

This compound is ideal for process chemists and materials scientists developing novel fluorinated building blocks. The carboxylic acid functionality allows for easy conversion to esters, amides, or other derivatives. The presence of the 2-methyl group is crucial for creating sterically hindered environments, which can be essential for designing materials with specific conformational or electronic properties, as highlighted by the patent's emphasis on the value of 'additional functionalities' [1].

Application
Selection Property
Validation Focus
Fluorinated API intermediate synthesis
OCF₃ lipophilicity modulation & 2-methyl handle
Lipophilicity and metabolic stability profiling
Agrochemical building block synthesis
Electron-withdrawing OCF₃ with 2-methyl derivatization
Potency and environmental fate endpoint review
Advanced fluorinated building block synthesis
Carboxylic acid convertibility & steric control
Derivative scope and property evaluation

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